molecular formula C10H9IO4 B2690959 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid CAS No. 61223-30-1

3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid

Cat. No.: B2690959
CAS No.: 61223-30-1
M. Wt: 320.082
InChI Key: JQIZBHHUQWUZTA-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, along with a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid typically involves multiple steps. One common method starts with the iodination of 4-hydroxy-3-methoxybenzaldehyde, followed by a condensation reaction with malonic acid in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals[][3].

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can enhance the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic acid): Similar structure but lacks the iodine atom.

    3-(4-Hydroxy-3-bromo-5-methoxyphenyl)prop-2-enoic acid: Similar structure with a bromine atom instead of iodine.

    3-(4-Hydroxy-3-chloro-5-methoxyphenyl)prop-2-enoic acid: Similar structure with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid makes it unique compared to its analogs. Iodine can significantly influence the compound’s reactivity, biological activity, and binding properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIZBHHUQWUZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720646
Record name 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61223-30-1
Record name 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.